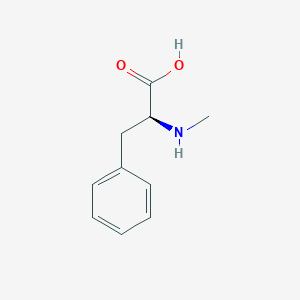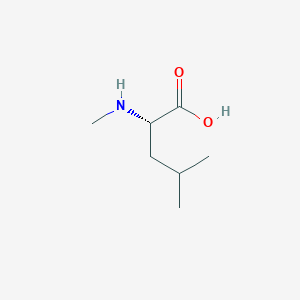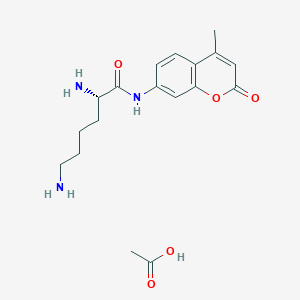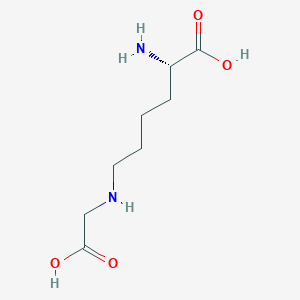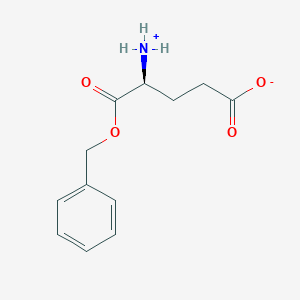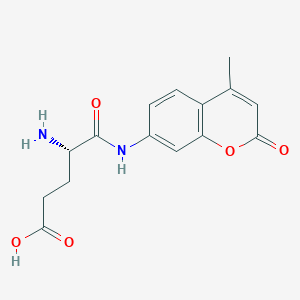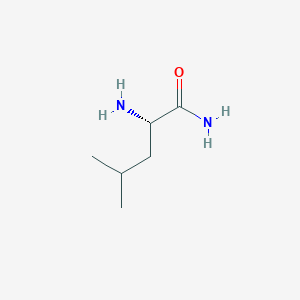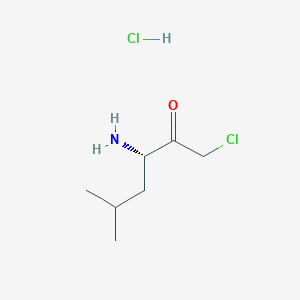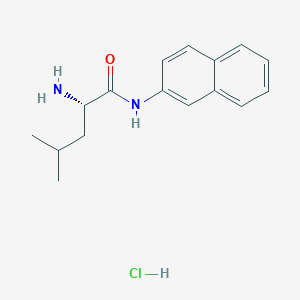
L-烯丙基甘氨酸
描述
L-烯丙基甘氨酸,也称为(S)-2-氨基-4-戊烯酸,是甘氨酸的衍生物。它是一种谷氨酸脱羧酶抑制剂,该酶负责将谷氨酸转化为γ-氨基丁酸(GABA)。 通过抑制这种酶,L-烯丙基甘氨酸降低了GABA的水平,GABA是中枢神经系统中主要的抑制性神经递质 .
科学研究应用
L-烯丙基甘氨酸在科学研究中有多种应用:
作用机制
L-烯丙基甘氨酸通过抑制谷氨酸脱羧酶(负责将谷氨酸转化为GABA的酶)发挥作用。这种抑制会导致GABA水平下降,从而导致神经元兴奋性增加和癫痫发作活动的可能性。 分子靶标是谷氨酸脱羧酶,涉及的途径是GABA能途径 .
准备方法
合成路线和反应条件
L-烯丙基甘氨酸可以通过伪麻黄碱甘氨酰胺的烷基化来合成。该过程涉及几个步骤:
(R,R)-(-)-伪麻黄碱甘氨酰胺的制备: 这涉及在四氢呋喃(THF)中于0°C下,在氯化锂和甲醇钠的存在下,伪麻黄碱与甘氨酸甲酯反应。
L-烯丙基甘氨酸的形成: 然后将伪麻黄碱甘氨酰胺在水中加热回流,导致固体溶解并形成L-烯丙基甘氨酸.
工业生产方法
虽然L-烯丙基甘氨酸的具体工业生产方法没有得到广泛的记录,但涉及伪麻黄碱甘氨酰胺的合成路线为大规模生产提供了基础。通过扩大反应条件和使用连续流反应器来提高效率和产量,可以优化该过程以适应工业应用。
化学反应分析
反应类型
L-烯丙基甘氨酸会经历各种化学反应,包括:
氧化: 它可以被氧化以形成相应的醛或羧酸。
还原: 还原反应可以将其转化为饱和氨基酸。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾(KMnO4)和三氧化铬(CrO3)。
还原: 使用诸如氢化锂铝(LiAlH4)或硼氢化钠(NaBH4)之类的还原剂。
形成的主要产物
氧化: 产生醛或羧酸。
还原: 产生饱和氨基酸。
取代: 根据所用反应物,会产生各种取代的衍生物.
相似化合物的比较
类似化合物
3-巯基丙酸: 另一种谷氨酸脱羧酶抑制剂。
苯甘氨酸: 一种用于肽合成的非典型氨基酸。
4-羟基苯甘氨酸: 另一种具有不同官能团的甘氨酸衍生物.
独特性
L-烯丙基甘氨酸的独特性在于其对谷氨酸脱羧酶的特异性抑制及其诱发癫痫发作的能力,使其成为神经科学研究中宝贵的工具。 它的结构(带有烯丙基)使其有别于其他甘氨酸衍生物,并有助于其特异的生物化学性质 .
属性
IUPAC Name |
(2S)-2-aminopent-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-2-3-4(6)5(7)8/h2,4H,1,3,6H2,(H,7,8)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNNWFKQCKFSDK-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10936821 | |
| Record name | 2-Aminopent-4-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10936821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16338-48-0 | |
| Record name | (-)-Allylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016338480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Aminopent-4-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10936821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(-)-2-Amino-4-pentenoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does L-Allylglycine exert its effects in the brain?
A1: L-Allylglycine is a potent inhibitor of glutamate decarboxylase [], the enzyme responsible for converting glutamate to gamma-aminobutyric acid (GABA) in the brain. By inhibiting GABA synthesis, L-Allylglycine disrupts the delicate balance between excitatory and inhibitory neurotransmission, leading to increased neuronal excitability and potentially seizures [, , , , , ].
Q2: What are the downstream consequences of L-Allylglycine-induced GABA inhibition?
A2: Inhibiting GABA synthesis with L-Allylglycine can lead to various behavioral and physiological changes, including:
- Increased anxiety-like behavior: Studies in rats have shown that chronic L-Allylglycine administration into the bed nucleus of the stria terminalis (BNST) increases anxiety-like behavior [].
- Panic-like responses: Rats with chronically disrupted GABAergic neurotransmission in the dorsomedial hypothalamus (DMH) exhibit panic-like responses (tachycardia, tachypnea, hypertension) after intravenous sodium lactate infusions when pre-treated with L-Allylglycine [, , ].
- Seizures: L-Allylglycine can induce seizures in animal models [, , ]. Studies investigating the effects of various drugs on these seizures provide insights into potential therapeutic targets.
Q3: What is the molecular formula and weight of L-Allylglycine?
A3: The molecular formula of L-Allylglycine is C5H9NO2, and its molecular weight is 115.13 g/mol.
Q4: Is there information available on the material compatibility and stability of L-Allylglycine under various conditions?
A4: While the provided research papers primarily focus on the biological activity and applications of L-Allylglycine, there is limited information on its material compatibility and stability under various conditions. Further research is needed to explore these aspects.
Q5: Has computational chemistry been employed to study L-Allylglycine?
A5: The provided research papers primarily focus on experimental investigations of L-Allylglycine. There is limited information regarding the application of computational chemistry techniques like molecular modeling, docking studies, or QSAR to understand its interactions and properties.
Q6: How do structural modifications of L-Allylglycine impact its interaction with enzymes like methionine gamma-lyase?
A7: Research on methionine gamma-lyase shows that the enzyme's activity varies considerably depending on the structure of the olefinic amino acid substrate []. For example, the enzyme exhibits a higher Vmax for vinylglycine compared to L-Allylglycine, suggesting that the presence and position of the double bond in the amino acid side chain significantly influence substrate binding and catalysis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



